PITB

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

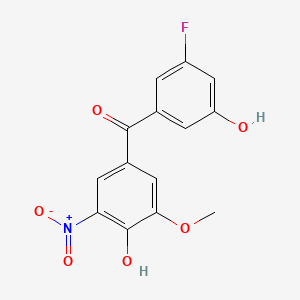

C14H10FNO6 |

|---|---|

Molekulargewicht |

307.23 g/mol |

IUPAC-Name |

(3-fluoro-5-hydroxyphenyl)-(4-hydroxy-3-methoxy-5-nitrophenyl)methanone |

InChI |

InChI=1S/C14H10FNO6/c1-22-12-5-8(4-11(14(12)19)16(20)21)13(18)7-2-9(15)6-10(17)3-7/h2-6,17,19H,1H3 |

InChI-Schlüssel |

LHCGDAFIWWCKGM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PITB compound mechanism of action

It appears that the acronym "PITB" can refer to several different compounds in scientific literature. To provide you with an accurate and in-depth technical guide, please clarify which "this compound" compound you are interested in:

-

Pittsburgh Compound B (PiB): A radioactive imaging agent used in positron emission tomography (PET) scans to visualize beta-amyloid plaques in the brain, primarily for research in Alzheimer's disease.

-

A Transthyretin (TTR) Aggregation Inhibitor: A compound developed to stabilize the TTR protein and prevent its aggregation, which is the cause of Transthyretin Amyloidosis (ATTR).

-

Other benzothiazole or thiazole-containing compounds: The chemical structure "phenyl-benzothiazolyl-hydrazone" is a feature of various compounds with a wide range of biological activities, including anticancer and antimicrobial effects. If your interest lies in a compound with this general structure, please provide a more specific name or context.

-

A different compound: If "this compound" refers to something else entirely, please provide the full name or any other identifying information.

Once you specify the compound, I can proceed to gather the necessary data and generate the detailed technical guide you requested.

The Use of Pittsburgh Compound B (PiB) in Transthyretin Amyloidosis: A Technical Guide

Introduction

Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the extracellular deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in various organs, most notably the heart. This accumulation leads to organ dysfunction, with cardiac involvement (ATTR-CM) being a major cause of morbidity and mortality. Accurate diagnosis and monitoring of amyloid deposition are crucial for patient management and the development of novel therapies. Positron Emission Tomography (PET) with the radiotracer Carbon-11 labeled Pittsburgh Compound B ([11C]PiB) has emerged as a promising non-invasive imaging modality for the detection and quantification of cardiac amyloid deposits. This technical guide provides an in-depth overview of the use of [11C]PiB-PET in the context of ATTR, aimed at researchers, scientists, and drug development professionals.

[11C]PiB: A Radiotracer for Amyloid Imaging

[11C]PiB is a derivative of thioflavin T, a fluorescent dye known to bind to the β-pleated sheet structures characteristic of amyloid fibrils[1]. Initially developed for imaging amyloid-β plaques in the brains of patients with Alzheimer's disease, its application has been extended to visualize amyloid deposits in other systemic amyloidoses, including ATTR. The ability of [11C]PiB to bind to different types of amyloid fibrils makes it a versatile tool for amyloid imaging[1][2].

Experimental Protocols

Radiotracer Synthesis of [11C]PiB

The synthesis of [11C]PiB is a multi-step process that requires a cyclotron and a radiochemistry synthesis module. A common method involves the [11C]-methylation of the precursor 2-(4'-aminophenyl)-6-hydroxybenzothiazole using [11C]methyl triflate.

Key Steps in Automated Synthesis:

-

Production of [11C]CO2: [11C]Carbon dioxide is produced in a cyclotron via the 14N(p,α)11C nuclear reaction.

-

Conversion to [11C]Methyl Triflate: The [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) which is then passed through a heated column containing silver triflate to produce [11C]methyl triflate.

-

Radiolabeling: The [11C]methyl triflate is reacted with the precursor, 2-(4'-aminophenyl)-6-hydroxybenzothiazole, in a reaction vessel.

-

Purification: The reaction mixture is then purified using high-performance liquid chromatography (HPLC).

-

Formulation: The purified [11C]PiB is formulated in a sterile, non-pyrogenic saline solution for intravenous injection.

The entire process is typically automated and takes approximately 25-30 minutes, yielding a product with high radiochemical purity (>98%) and a specific activity of 20-60 GBq/µmol[3].

Patient Preparation for Cardiac [11C]PiB-PET Imaging

Proper patient preparation is essential to ensure high-quality images and accurate quantification.

-

Fasting: Patients are typically required to fast for at least 4-6 hours prior to the scan to minimize physiological myocardial glucose uptake, which can interfere with image interpretation, although this is more critical for FDG-PET than for PiB-PET[4].

-

Caffeine and Alcohol: Patients should avoid caffeine-containing products and alcohol for at least 24 hours before the scan[4].

-

Medications: A thorough review of the patient's medications is necessary. Certain medications may need to be withheld, and this should be done in consultation with the referring physician[5].

-

Hydration: Patients are encouraged to be well-hydrated, and drinking water is usually permitted[6].

-

Clothing: Patients should wear comfortable clothing without metal fasteners, and jewelry should be removed as it can interfere with the PET scanner[4].

Image Acquisition

-

Patient Positioning: The patient is positioned supine in the PET/CT scanner.

-

Tracer Administration: A bolus of [11C]PiB (typically around 12 mCi) is administered intravenously[7].

-

Dynamic Scanning: A dynamic emission scan of the heart is initiated simultaneously with the tracer injection and continues for 30 to 60 minutes[7][8].

-

CT Scan: A low-dose CT scan is performed for attenuation correction of the PET data[9].

Image Reconstruction and Analysis

-

Reconstruction: PET images are typically reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM)[10].

-

Image Analysis:

-

Regions of Interest (ROIs): ROIs are drawn on the reconstructed images to delineate the myocardium and the blood pool (e.g., in the descending aorta or left ventricular cavity).

-

Quantitative Metrics:

-

Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake normalized to the injected dose and patient's body weight. SUV images are often generated at different time intervals (e.g., 10-20 min, 20-30 min post-injection)[7][8].

-

Retention Index (RI): A measure of tracer retention in the myocardium, calculated as the mean radioactivity concentration in the myocardium between 15 and 25 minutes post-injection, divided by the integral of the arterial time-activity curve from 0 to 20 minutes[7].

-

Myocardium-to-Blood Pool Ratio (MBR): The ratio of tracer activity in the myocardium to that in the blood pool, providing a measure of specific tracer binding[7].

-

-

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies utilizing [11C]PiB-PET for ATTR.

Table 1: [11C]PiB Retention in Hereditary ATTR Amyloidosis

| Patient Group | Number of Patients | Mean Left Ventricular PiB-Retention Index (min⁻¹) (Mean ± SD) | p-value (vs. Healthy Volunteers) | p-value (Type B vs. Type A) | Reference |

| ATTR (V30M) | 10 | Increased in all patients | < 0.001 | [11] | |

| Type A Fibrils | 5 | 0.040 ± 0.006 | 0.009 | [11] | |

| Type B Fibrils | 5 | 0.129 ± 0.041 | [11] | ||

| Healthy Volunteers | 5 | Not specified, but significantly lower | [11] |

Type A fibrils consist of fragmented and full-length TTR, while Type B fibrils contain only full-length TTR.[11]

Table 2: Monitoring Tafamidis Treatment Response in ATTR-CM with [11C]PiB-PET

| Patient Group | Number of Patients | Change in Myocardium-to-Blood Pool Ratio (MBR) | p-value | Reference |

| Stable Disease | 18 | ΔRI-MBR: -14.41% | 0.029 | [3] |

| ΔSUV-MBR (10-20 min): -4.32% | 0.027 | [3] | ||

| Exacerbated Disease | 9 | ΔRI-MBR: 7.34% | [3] | |

| ΔSUV-MBR (10-20 min): 8.04% | [3] |

ΔMBR = ((post-treatment MBR - pre-treatment MBR) / pre-treatment MBR) * 100[3]

Table 3: Comparison of [11C]PiB-PET and 99mTc-PYP Scintigraphy in Cardiac Amyloidosis

| Amyloidosis Type | [11C]PiB-PET Findings | 99mTc-PYP Scintigraphy Findings | Reference |

| ATTR | Typically negative or low uptake | Positive (high uptake) | [9][12] |

| AL | Typically positive (high uptake) | Typically negative or low uptake | [9][12] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for [11C]PiB-PET imaging in ATTR.

Caption: Diagnostic pathway for cardiac amyloidosis.

Caption: Treatment monitoring workflow with [11C]PiB-PET.

Conclusion

[11C]PiB-PET is a valuable tool in the research and clinical evaluation of transthyretin amyloidosis. Its ability to non-invasively detect and quantify cardiac amyloid deposition offers significant advantages for early diagnosis, differentiation of amyloid subtypes, and monitoring of therapeutic interventions. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the application of this imaging modality in both research and drug development settings. Further standardization of image acquisition and analysis protocols will be crucial for the widespread adoption of [11C]PiB-PET in the management of ATTR.

References

- 1. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo visualization of amyloid deposits in the heart with 11C-PIB and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Automated radiosynthesis of the Pittsburg compound-B using a commercial synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mobilecardiacpet.com [mobilecardiacpet.com]

- 5. wearecardiacpet.com [wearecardiacpet.com]

- 6. How to Prepare for Your Cardiac Scan | Brown University Health [brownhealth.org]

- 7. Predicting and Monitoring Tafamidis Treatment Response in Transthyretin Cardiac Amyloidosis Using Quantitative PiB PET/CT Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. The feasibility of C-11 PiB PET/CT for cardiac amyloidosis: comparison between SUV image and retention index images | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 9. med.utq.edu.iq [med.utq.edu.iq]

- 10. bjrs.org.br [bjrs.org.br]

- 11. researchgate.net [researchgate.net]

- 12. 99mTc-PYP SPECT/CT and 11C-PIB PET/CT for cardiac involvement of transthyretin and light-chain amyloidosis | Journal of Nuclear Medicine [jnm.snmjournals.org]

The Role of PITB in Transthyretin Tetramer Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The dissociation of the native TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade. Consequently, stabilizing the TTR tetramer is a primary therapeutic strategy. This technical guide provides an in-depth overview of the role of PITB, a novel small molecule, in the stabilization of the TTR tetramer. This compound has demonstrated high-affinity binding to TTR, effectively inhibiting its dissociation and subsequent aggregation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying mechanisms and workflows.

Introduction to Transthyretin and Amyloidosis

Transthyretin is a homotetrameric protein primarily synthesized in the liver that plays a crucial role in the transport of thyroxine and retinol (vitamin A) in the bloodstream and cerebrospinal fluid. In ATTR, mutations in the TTR gene or age-related factors can destabilize the tetrameric structure, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation into insoluble amyloid fibrils that deposit in various organs and tissues, particularly the heart and peripheral nerves, causing progressive organ dysfunction.

Kinetic stabilization of the TTR tetramer by small molecules is a clinically validated therapeutic approach to halt the progression of ATTR. These stabilizers bind to the thyroxine-binding sites of the TTR tetramer, increasing the energy barrier for dissociation and thus preventing the formation of amyloidogenic monomers.

This compound: A Potent Transthyretin Stabilizer

This compound is a recently developed small molecule designed as a high-affinity kinetic stabilizer of the TTR tetramer.[1] It has been identified as a promising therapeutic candidate for ATTR due to its potent stabilization effects and favorable pharmacokinetic properties.[1] Studies have shown that this compound effectively inhibits the dissociation of both wild-type TTR and clinically relevant mutant variants, such as V30M and V122I.[2]

Mechanism of Action

The primary mechanism of action of this compound is the kinetic stabilization of the native TTR tetramer. By binding to the thyroxine-binding sites, this compound strengthens the interface between the TTR dimers, making the tetramer more resistant to dissociation. This stabilization prevents the formation of the monomeric amyloidogenic intermediate, thereby inhibiting the entire amyloid cascade.

Caption: Mechanism of TTR stabilization by this compound.

Quantitative Analysis of this compound Efficacy

The efficacy of this compound in stabilizing the TTR tetramer has been quantified through various in vitro assays. The following tables summarize the key findings from studies on this compound.

Table 1: Urea-Induced TTR Dissociation Inhibition by this compound

| TTR Variant | % Protection from Dissociation (mean ± SD) |

| Wild-Type (WT) | 94.1 ± 0.5 |

| V30M | 79.2 ± 0.2 |

| V122I | 92.5 ± 1.6 |

| Data from a study where TTR (1.8 μM) was incubated with this compound (3.6 μM) in the presence of 6 M urea. The fraction of folded protein was calculated from tryptophan fluorescence measurements.[2] |

Table 2: Comparison of TTR Tetramer Stabilization in Human Plasma

| Compound | Increase in Tetramer Stability in V30M TTR Carrier Plasma (mean ± SD) |

| This compound | 17.4 ± 5.1% |

| Tolcapone | 4.9 ± 2.3% |

| This study highlights that this compound demonstrates a superior stabilizing effect compared to tolcapone in a more physiologically relevant ex vivo setting.[2] |

Experimental Protocols

This section provides representative protocols for key experiments used to evaluate the efficacy of TTR stabilizers like this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Objective: To determine the binding affinity of this compound to TTR.

Materials:

-

Purified recombinant human TTR

-

This compound compound

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Protocol:

-

Sample Preparation:

-

Dialyze purified TTR against the ITC buffer overnight at 4°C to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer to the desired concentration (typically 10-20 times the TTR concentration).

-

Degas both the TTR and this compound solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the TTR solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-500 µM) into the injection syringe.

-

Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, and spacing between injections of 150 seconds).

-

Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL.

-

Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine the Kd, n, and ΔH.

-

Urea-Induced TTR Denaturation Assay using Tryptophan Fluorescence

This assay measures the ability of a compound to stabilize the TTR tetramer against chemical denaturation. The intrinsic fluorescence of tryptophan residues in TTR is sensitive to the protein's conformational state.

Objective: To assess the stabilizing effect of this compound on TTR tetramer dissociation.

Materials:

-

Purified recombinant human TTR (WT and variants)

-

This compound compound

-

Urea stock solution (e.g., 8 M)

-

Assay buffer (e.g., 50 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.0)

-

Fluorescence spectrophotometer

Protocol:

-

Sample Preparation:

-

Prepare solutions of TTR (e.g., 1.8 µM) in the assay buffer.

-

Add this compound (e.g., 3.6 µM) or vehicle control to the TTR solutions and incubate for a specified period (e.g., 1 hour) at room temperature to allow for binding.

-

-

Denaturation:

-

Initiate denaturation by adding urea to a final concentration of 6 M.

-

Incubate the samples at a constant temperature (e.g., 25°C).

-

-

Fluorescence Measurement:

-

At various time points (e.g., 24, 48, 72, 96 hours), measure the tryptophan fluorescence spectra.

-

Set the excitation wavelength to 295 nm and record the emission spectrum from 310 nm to 410 nm.

-

-

Data Analysis:

-

The unfolding of TTR results in a red shift of the emission maximum. Calculate the ratio of fluorescence intensity at 355 nm to 335 nm as an indicator of unfolding.

-

Calculate the percentage of folded protein in the presence of this compound compared to the control to determine the protective effect.

-

Western Blot Analysis of TTR Stabilization in Human Plasma

This ex vivo assay evaluates the ability of a stabilizer to maintain the tetrameric structure of TTR in the complex environment of human plasma.

Objective: To quantify the stabilization of endogenous TTR in human plasma by this compound.

Materials:

-

Human plasma (from healthy donors or ATTR patients)

-

This compound compound

-

Denaturing agent (e.g., urea)

-

Glutaraldehyde solution for cross-linking

-

SDS-PAGE equipment

-

Western blot equipment

-

Primary antibody against TTR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Incubation:

-

Incubate human plasma samples with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour) at 37°C.

-

-

Denaturation and Cross-linking:

-

Induce TTR dissociation by adding a denaturing agent (e.g., urea to a final concentration of 4 M) and incubate for a specified time (e.g., 72 hours) at 37°C.

-

Stop the dissociation and cross-link the TTR tetramers by adding glutaraldehyde.

-

-

SDS-PAGE and Western Blotting:

-

Separate the plasma proteins by SDS-PAGE under non-reducing conditions.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary anti-TTR antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the TTR bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the intensity of the band corresponding to the TTR tetramer.

-

Calculate the percentage of stabilized TTR in the this compound-treated samples relative to the control.

-

Pharmacokinetics of this compound

Pharmacokinetic studies in mice have indicated that this compound possesses favorable properties for a therapeutic agent.[1] It demonstrates excellent oral bioavailability and a lack of toxicity in preclinical models.[1]

Table 3: Summary of this compound Pharmacokinetic Properties in Mice

| Parameter | Observation |

| Oral Bioavailability | Excellent |

| Toxicity | Not observed in preclinical studies |

| Specific quantitative parameters such as Cmax, Tmax, and half-life are not yet publicly available. |

Representative Murine Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in mice following oral and intravenous administration.

Materials:

-

This compound compound

-

Dosing vehicle (e.g., 0.5% methylcellulose)

-

Male C57BL/6 mice

-

Equipment for oral gavage and intravenous injection

-

Blood collection supplies (e.g., heparinized capillaries)

-

LC-MS/MS system for bioanalysis

Protocol:

-

Dosing:

-

Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

-

Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via tail vein injection.

-

-

Blood Sampling:

-

Collect blood samples (e.g., 20-30 µL) at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in mouse plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach Cmax

-

AUC: Area under the plasma concentration-time curve

-

t1/2: Elimination half-life

-

CL: Clearance

-

Vd: Volume of distribution

-

F%: Oral bioavailability (calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100)

-

-

Experimental and Logical Workflows

Visualizing the workflows for the discovery and validation of TTR stabilizers like this compound can aid in understanding the logical progression of research and development.

Caption: Drug discovery workflow for TTR stabilizers.

Conclusion

This compound represents a significant advancement in the development of kinetic stabilizers for the treatment of transthyretin amyloidosis. Its high-affinity binding to the TTR tetramer and potent inhibition of its dissociation underscore its potential as a disease-modifying therapy. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers in the field. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential for patients with ATTR.

References

PITB: A High-Affinity Transthyretin Aggregation Inhibitor as a Disease-Modifying Therapy for Transthyretin Amyloidosis

An in-depth technical guide on the discovery and development of the PITB compound for researchers, scientists, and drug development professionals.

Introduction

Transthyretin (TTR) amyloidosis (ATTR) is a group of lethal disorders caused by the aggregation of the TTR protein.[1] These diseases can be inherited due to genetic variants or can occur in an age-related manner with the wild-type protein.[1] The underlying pathology involves the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, leading to progressive organ failure. A promising therapeutic strategy is the use of "chemical chaperones" or kinetic stabilizers that bind to the TTR tetramer, preventing its dissociation and halting the amyloid cascade.[1]

Following a strategy of rational design and molecular dynamics simulations, a series of TTR selective kinetic stabilizers with high affinities were developed.[1] Structural design optimization of these initial molecules, with a focus on endorsing them with optimal pharmacokinetic properties, led to the development of this compound.[1] This compound has emerged as a high-affinity TTR aggregation inhibitor that binds effectively to TTR, inhibiting tetramer dissociation for both wild-type and disease-associated variants.[1] Preclinical studies have confirmed that this compound possesses encouraging pharmacokinetic properties, excellent oral bioavailability, and a lack of toxicity, positioning it as a lead compound for future clinical development as a disease-modifying therapy for ATTR.[1]

Mechanism of Action

The core mechanism of ATTR pathogenesis is the instability of the native TTR tetramer. This tetramer can dissociate into its constituent monomers, a rate-limiting step in the process. These monomers are prone to misfolding and self-assembly into harmful amyloid fibrils.

This compound functions as a kinetic stabilizer. It binds with high affinity to the two thyroxine-binding sites of the TTR tetramer. This binding event reinforces the interfaces between the monomers, significantly increasing the energy barrier for tetramer dissociation. By effectively "locking" the tetramer in its native, non-pathogenic conformation, this compound prevents the formation of amyloidogenic monomers, thereby halting the progression of the disease at its origin. This compound has been shown to selectively bind and stabilize TTR in plasma.[1]

Quantitative Data

The preclinical evaluation of this compound yielded promising data regarding its binding affinity, pharmacokinetic profile, and safety.

Table 1: Binding Affinity and Selectivity

| Compound | Target | Affinity Metric | Value | Notes |

|---|---|---|---|---|

| This compound | TTR (Wild-Type) | High Affinity | Not Quantified | Binds with high affinity to inhibit tetramer dissociation.[1] |

| This compound | TTR (Variants) | High Affinity | Not Quantified | Effectively inhibits aggregation of the two most prevalent disease-associated TTR variants.[1] |

| This compound | Plasma TTR | High Selectivity | Not Quantified | Selectively binds and stabilizes TTR in plasma, outperforming tolcapone.[1] |

Table 2: Pharmacokinetic Properties in Mice

| Parameter | Route | Value | Unit | Notes |

|---|---|---|---|---|

| Bioavailability | Oral | Excellent | - | Demonstrates excellent oral bioavailability.[1] |

| General Profile | - | Encouraging | - | Pharmacokinetic studies confirmed encouraging properties as intended by the design optimization.[1] |

Table 3: Preclinical Safety

| Assay | Finding | Notes |

|---|

| Toxicity | Lack of toxicity | The compound demonstrates a lack of toxicity in preclinical evaluations.[1] |

Experimental Protocols

Detailed methodologies were employed to characterize the properties of the this compound compound.

Protocol 1: TTR Binding and Aggregation Inhibition Assay

-

Objective: To determine the ability of this compound to bind to TTR and inhibit its aggregation.

-

Methodology:

-

Protein Preparation: Recombinant human TTR (wild-type and variants) is expressed and purified.

-

Binding Assay: A competition binding assay is performed. TTR is incubated with a fluorescent probe known to bind to the thyroxine-binding sites.

-

Varying concentrations of this compound are added to the mixture. The displacement of the fluorescent probe, measured by a decrease in fluorescence polarization or intensity, indicates the binding of this compound.

-

Aggregation Inhibition: TTR is subjected to conditions that induce dissociation and aggregation (e.g., low pH). The process is monitored in the presence and absence of this compound.

-

Aggregation is quantified by measuring turbidity over time or by using amyloid-specific dyes like Thioflavin T, which fluoresces upon binding to amyloid fibrils.

-

The concentration of this compound required to inhibit aggregation by 50% (IC50) is calculated.

-

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice

-

Objective: To evaluate the oral bioavailability and pharmacokinetic profile of this compound.

-

Methodology:

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Compound Administration: A cohort of mice is administered this compound via oral gavage (p.o.). A separate cohort receives this compound via intravenous injection (i.v.) to determine absolute bioavailability.

-

Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) are calculated using specialized software (e.g., Phoenix WinNonlin). Oral bioavailability (%F) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Conclusion and Future Directions

The development of this compound marks a significant advancement in the search for effective treatments for TTR amyloidosis.[1] Through a targeted lead optimization process, this compound was designed to not only bind with high affinity and selectivity to transthyretin but also to possess an optimal pharmacokinetic profile for potential clinical use.[1] Its ability to effectively stabilize both wild-type and pathogenic TTR variants, combined with excellent oral bioavailability and a favorable safety profile, underscores its potential as a transformative, disease-modifying therapy.[1] These combined attributes strongly position this compound as a lead compound ready for advancement into clinical trials.[1]

References

PITB: A Chemical Chaperone for Transthyretin Stabilization - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transthyretin (TTR) amyloidosis (ATTR) is a group of debilitating and often fatal diseases caused by the misfolding and aggregation of the TTR protein.[1] A promising therapeutic strategy involves the use of chemical chaperones to stabilize the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers. This technical guide provides an in-depth overview of PITB, a novel, high-affinity TTR aggregation inhibitor. This compound has demonstrated significant potential as a disease-modifying therapy for ATTR, outperforming other known stabilizers in preclinical studies.[1] This document details the mechanism of action of this compound, its binding affinity to various TTR genotypes, its efficacy in inhibiting TTR aggregation, and a summary of its pharmacokinetic profile. Detailed experimental methodologies for key assays are also provided to enable replication and further investigation by the scientific community.

Introduction to Transthyretin Amyloidosis and Chemical Chaperones

Transthyretin is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the blood.[2] In ATTR, mutations or age-related factors can destabilize the TTR tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation into insoluble amyloid fibrils that deposit in various organs, including the heart and peripheral nerves, leading to progressive organ dysfunction.[1][2]

Chemical chaperones are small molecules that bind to and stabilize the native conformation of proteins, preventing their misfolding and aggregation.[2] For TTR, chemical chaperones bind to the thyroxine-binding sites of the tetramer, kinetically stabilizing it and inhibiting the initial and rate-limiting step of amyloidogenesis – tetramer dissociation.[1]

This compound: A High-Affinity Transthyretin Stabilizer

This compound (Pharmacokinetically Improved Transthyretin Binder) is a next-generation chemical chaperone developed through a rational drug design approach to improve upon existing TTR stabilizers.[1] It was designed to overcome the pharmacokinetic limitations of its precursor, M-23, which had low bioavailability (5.5%) and a short plasma half-life (0.9 hours).[1] this compound has shown superior binding affinity and stabilization efficacy compared to tolcapone, a drug that has been investigated in clinical trials for ATTR.[1]

Mechanism of Action

This compound functions by binding to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer. This binding event introduces additional stabilizing interactions, increasing the kinetic barrier for tetramer dissociation. By preventing the formation of amyloidogenic monomers, this compound effectively halts the cascade of events that leads to amyloid fibril formation and deposition.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursor, M-23, in comparison to other known TTR stabilizers.

Table 1: Binding Affinity (Dissociation Constant, Kd) of TTR Stabilizers

| Compound | TTR Genotype | Kd (nM) | Reference |

| This compound | Wild-Type (WT) | 16 | [1] |

| V30M | 36 | [1] | |

| V122I | 14 | [1] | |

| Tolcapone | Wild-Type (WT) | ~50-100 | [1] |

| V30M | >450 | [1] | |

| V122I | ~40* | [1] | |

| M-23 (precursor) | Wild-Type (WT) | High Affinity | [1] |

*Values estimated from comparative data presented in the source.

Table 2: Pharmacokinetic Properties of this compound and Precursor M-23 in Mice

| Compound | Oral Bioavailability (%) | Plasma Half-life (t1/2) | Reference |

| This compound | "Excellent" - Significantly improved over M-23 | 7-fold longer than tolcapone | [1] |

| M-23 (precursor) | 5.5 | 0.9 hours | [1] |

*Specific numerical values for this compound's oral bioavailability and plasma half-life were not available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound as a TTR chemical chaperone. These are generalized protocols based on standard methods in the field.

TTR Fibril Inhibition Assay (Thioflavin T Assay)

This assay is used to assess the ability of a compound to inhibit the formation of amyloid fibrils from TTR monomers.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

-

Preparation of Reagents:

-

Recombinant TTR (wild-type or variant) is purified and dialyzed against a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6).

-

A stock solution of Thioflavin T is prepared in a buffer such as 10 mM phosphate, 150 mM NaCl, pH 7.0.

-

The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

-

Aggregation Induction:

-

TTR aggregation is induced by placing the protein in an acidic buffer (e.g., 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4 for wild-type TTR).

-

The TTR solution is incubated with and without various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

-

Fluorescence Measurement:

-

At specified time points, aliquots of the reaction mixtures are transferred to a microplate.

-

ThT working solution is added to each well.

-

Fluorescence is measured using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against time to generate aggregation curves.

-

The percentage of inhibition is calculated by comparing the fluorescence of samples with this compound to the control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of aggregation) can be determined from a dose-response curve.

-

TTR Tetramer Stabilization Assay (Urea-Induced Denaturation)

This assay evaluates the ability of a compound to stabilize the TTR tetramer against denaturation.

Principle: A denaturing agent, such as urea, is used to induce the dissociation of the TTR tetramer into monomers. A stabilizing compound will protect the tetramer from denaturation. The amount of remaining tetrameric TTR is then quantified, often by Western blot.

Protocol:

-

Sample Preparation:

-

Purified TTR is incubated with or without the test compound (this compound) in a suitable buffer.

-

-

Denaturation:

-

Urea is added to the samples to a final concentration that is known to induce TTR dissociation (e.g., 4-6 M).

-

The samples are incubated to allow for denaturation to reach equilibrium.

-

-

Cross-linking (Optional but recommended):

-

To prevent re-association of monomers during subsequent steps, a cross-linking agent (e.g., glutaraldehyde) can be added to covalently link the subunits of the intact tetramers.

-

-

SDS-PAGE and Western Blotting:

-

Samples are resolved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with a primary antibody specific for TTR.

-

A secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) is then added.

-

-

Detection and Quantification:

-

The protein bands are visualized using a suitable detection reagent (e.g., chemiluminescence).

-

The intensity of the band corresponding to the TTR tetramer is quantified using densitometry.

-

The percentage of stabilization is calculated by comparing the amount of tetramer in the presence of this compound to the control.

-

Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)

ITC is a technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation:

-

Purified TTR and the ligand (this compound) are prepared in the same, extensively dialyzed buffer to minimize heats of dilution.

-

The concentrations of both the protein and the ligand are accurately determined.

-

-

ITC Experiment:

-

The TTR solution is placed in the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small, precise injections of the this compound solution are made into the TTR solution while the temperature is kept constant.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to obtain a titration curve (enthalpy change versus molar ratio of ligand to protein).

-

This curve is then fitted to a suitable binding model (e.g., a one-site or two-sites binding model) to determine the thermodynamic parameters of the interaction.

-

Conclusion

This compound represents a significant advancement in the development of chemical chaperones for the treatment of transthyretin amyloidosis. Its high binding affinity for both wild-type and pathogenic TTR variants, coupled with its ability to effectively inhibit amyloid fibril formation and its promising pharmacokinetic profile, positions it as a strong candidate for further clinical development. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers in the field to understand, evaluate, and build upon the promising therapeutic potential of this compound. Further studies to fully elucidate its pharmacokinetic and pharmacodynamic properties in higher organisms are warranted to pave the way for its potential use in treating patients with ATTR.

References

The Kinetic Stabilizer PITB: A Technical Guide to its Interaction with Wild-Type Transthyretin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. Stabilization of the native TTR tetramer is a clinically validated therapeutic strategy to halt disease progression. This technical guide provides an in-depth analysis of a novel TTR kinetic stabilizer, PITB (Pharmacokinetically Improved TTR Binder), and its effect on wild-type transthyretin (WT-TTR). This compound has demonstrated high-affinity binding to TTR, effectively preventing its dissociation into amyloidogenic monomers.[1][2] This document details the quantitative binding and stabilization data, comprehensive experimental protocols, and the molecular mechanism of action of this compound on WT-TTR, offering a valuable resource for researchers in the field of amyloid diseases and drug development.

Introduction to this compound and its Mechanism of Action

Transthyretin is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein.[3] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of ATTR amyloidosis.[3] These monomers can misfold and aggregate into amyloid fibrils that deposit in various organs, leading to organ dysfunction.

Kinetic stabilization of the TTR tetramer is a therapeutic approach that aims to prevent this initial dissociation step. This compound is a second-generation TTR stabilizer designed for improved pharmacokinetic properties and high binding affinity.[1][2][4] It acts as a chemical chaperone, binding to the thyroxine-binding sites of the TTR tetramer.[1][2] This binding reinforces the interfaces between the TTR monomers, increasing the energetic barrier for tetramer dissociation and thereby inhibiting the entire amyloid cascade. Studies have shown that this compound effectively stabilizes both wild-type TTR and pathogenic variants, outperforming other stabilizers in preclinical assessments.[1][2]

Quantitative Data: this compound's Effect on Wild-Type TTR

The efficacy of this compound as a WT-TTR stabilizer has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies.

Table 1: Binding Affinity of this compound to Wild-Type TTR

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 16 nM | Isothermal Titration Calorimetry (ITC) | [4] |

Table 2: In Vitro Stabilization of Wild-Type TTR by this compound

| Assay | Conditions | Endpoint | Result | Reference |

| Urea-Induced Dissociation | 1.8 μM WT-TTR, 3.6 μM this compound | Protection from dissociation | Significant protection observed | [1] |

| Aggregation Inhibition | Acid-mediated aggregation | Inhibition of aggregation | ≥87.5% inhibition at equimolar or higher concentrations of this compound | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to characterize the interaction of this compound with WT-TTR.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-TTR interaction.

Methodology:

-

Protein and Ligand Preparation: Recombinant WT-TTR is dialyzed extensively against the desired buffer (e.g., phosphate-buffered saline, pH 7.4). This compound is dissolved in the same buffer to ensure no buffer mismatch. The concentrations of both TTR and this compound are accurately determined.

-

ITC Instrument Setup: A MicroCal ITC instrument is used. The sample cell is filled with a solution of WT-TTR (typically in the low micromolar range, e.g., 20 μM), and the injection syringe is filled with a solution of this compound (typically 10-fold higher concentration than TTR, e.g., 200 μM).

-

Titration: A series of small, precise injections of the this compound solution are made into the TTR solution in the sample cell at a constant temperature (e.g., 25°C).

-

Data Acquisition: The heat change associated with each injection is measured by the instrument. The raw data consists of a series of heat pulses.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to TTR. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).

Urea-Induced TTR Dissociation Assay

Purpose: To assess the ability of this compound to stabilize the TTR tetramer against chemical denaturation.

Methodology:

-

Incubation: WT-TTR (e.g., 1.8 μM) is incubated in the absence or presence of this compound (e.g., 3.6 μM) in a buffer solution.

-

Denaturation: TTR denaturation is initiated by the addition of a high concentration of urea. The rate of tetramer dissociation is monitored over time.

-

Quantification: The amount of intact TTR tetramer is quantified at different time points. This can be achieved through various methods, such as:

-

SDS-PAGE and Western Blotting: Samples are cross-linked to preserve the tetrameric structure, separated by SDS-PAGE, transferred to a membrane, and probed with a TTR-specific antibody. The intensity of the band corresponding to the TTR tetramer is quantified.

-

Intrinsic Tryptophan Fluorescence: The fluorescence emission spectrum of tryptophan residues in TTR changes upon unfolding. This change can be monitored to follow the dissociation and unfolding process.

-

TTR Aggregation Inhibition Assay

Purpose: To evaluate the efficacy of this compound in preventing the formation of TTR aggregates.

Methodology:

-

Induction of Aggregation: TTR aggregation is induced in vitro, typically by acidification of the buffer (e.g., to pH 4.4). A solution of WT-TTR (e.g., 3.6 μM) is incubated under these amyloidogenic conditions at 37°C.

-

Incubation with Inhibitor: The aggregation assay is performed in the absence or presence of varying concentrations of this compound.

-

Monitoring Aggregation: TTR aggregation is monitored over time (e.g., 72 hours) using one or more of the following methods:

-

Turbidity Measurement: The increase in light scattering due to the formation of large aggregates is measured by monitoring the absorbance at a specific wavelength (e.g., 400 nm).

-

Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The increase in ThT fluorescence is a measure of fibril formation.

-

Transmission Electron Microscopy (TEM): Aliquots of the reaction mixture are taken at different time points, stained (e.g., with uranyl acetate), and visualized by TEM to observe the morphology of the TTR aggregates.

-

Visualizing the Mechanism and Workflow

Signaling Pathway: this compound's Mechanism of TTR Stabilization

Caption: Mechanism of this compound-mediated TTR stabilization.

Experimental Workflow: Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effect on WT-TTR.

Conclusion

This compound is a promising, high-affinity kinetic stabilizer of wild-type TTR. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for transthyretin amyloidosis. The methodologies described herein are standard in the field and can be adapted to evaluate other potential TTR stabilizers. The visualization of the mechanism of action and experimental workflow offers a clear overview of the scientific rationale and the practical steps involved in the characterization of such compounds. This technical guide serves as a valuable resource for scientists dedicated to combating amyloid diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A high affinity transthyretin aggregation inhibitor with optimal pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and emerging therapies in wild-type transthyretin amyloid cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and redesign journey of a drug for transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating PITB for Familial Amyloid Polyneuropathy: A Technical Guide

Disclaimer: This document describes a hypothetical investigational compound, PITB, for the treatment of Familial Amyloid Polyneuropathy (FAP). The data and experimental protocols presented are based on established scientific principles and publicly available information on existing FAP therapies.

Introduction

Familial Amyloid Polyneuropathy (FAP) is a rare, autosomal dominant, and fatal neurodegenerative disease.[1][2][3] It is characterized by the extracellular deposition of amyloid fibrils composed of a variant form of the transthyretin (TTR) protein.[4][5] TTR is primarily synthesized in the liver and normally circulates as a tetramer, functioning as a transporter of thyroxine and retinol (Vitamin A).[1][2][3][5][6][7] In FAP, mutations in the TTR gene lead to the production of an unstable TTR protein that is prone to dissociation into monomers.[1][2][3] These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, particularly the peripheral nerves and heart, leading to progressive organ dysfunction.[4][6]

The dissociation of the TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade.[1][2][3][6][8] Therefore, a promising therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation.[9][10] this compound is a novel, orally bioavailable small molecule designed as a kinetic stabilizer of the TTR protein.[8][9] This guide provides a comprehensive overview of the preclinical data and experimental methodologies used to characterize the therapeutic potential of this compound for FAP.

Mechanism of Action: TTR Stabilization

This compound is designed to bind with high affinity and selectivity to the thyroxine-binding sites of the TTR tetramer.[11][12] This binding kinetically stabilizes the tetrameric structure, increasing the energy barrier for dissociation into monomers.[1][2][3][8] By preventing the formation of amyloidogenic monomers, this compound aims to halt the progression of amyloid fibril formation and deposition.[1][2][3][12]

Preclinical Data

The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies.

In Vitro TTR Stabilization

The ability of this compound to stabilize the TTR tetramer was assessed using a subunit exchange assay.[13][14] This assay measures the rate of dissociation of TTR tetramers in human plasma.

| Compound | Concentration (µM) | TTR Dissociation Rate (% of Control) |

| Control (Vehicle) | - | 100% |

| This compound | 1.0 | 15.2% |

| This compound | 5.0 | 4.8% |

| This compound | 10.0 | 2.1% |

| Tafamidis | 10.0 | 3.5% |

Table 1: In vitro TTR stabilization by this compound in human plasma.

Inhibition of Amyloid Fibril Formation

The inhibitory effect of this compound on TTR amyloid fibril formation was quantified using a thioflavin T (ThT) fluorescence assay. This assay measures the extent of amyloid fibril formation over time.

| Compound | Concentration (µM) | ThT Fluorescence (Arbitrary Units) at 72h |

| Control (Vehicle) | - | 85.3 |

| This compound | 1.0 | 22.1 |

| This compound | 5.0 | 8.9 |

| This compound | 10.0 | 3.2 |

Table 2: Inhibition of TTR amyloid fibril formation by this compound.

In Vivo Efficacy in a FAP Mouse Model

The in vivo efficacy of this compound was evaluated in a transgenic mouse model of FAP expressing the human TTR V30M mutation.[15] Mice were treated with this compound or vehicle for 6 months, after which amyloid deposition in the sciatic nerve was quantified.

| Treatment Group | Dose (mg/kg/day) | Sciatic Nerve Amyloid Burden (µg/mg tissue) |

| Vehicle Control | - | 12.7 ± 2.1 |

| This compound | 10 | 5.3 ± 1.5 |

| This compound | 30 | 2.1 ± 0.8 |

Table 3: Reduction of amyloid deposition in a FAP mouse model by this compound.

Experimental Protocols

TTR Subunit Exchange Assay

-

Objective: To measure the rate of TTR tetramer dissociation in human plasma in the presence of a kinetic stabilizer.[13][14]

-

Method:

-

Tagged and untagged recombinant wild-type TTR homotetramers are added to human plasma.

-

The plasma is incubated with varying concentrations of this compound or a control compound.

-

The rate of subunit exchange between the tagged and untagged tetramers to form heterotetramers is measured over time by non-denaturing gel electrophoresis and Western blotting.

-

The rate of subunit exchange is proportional to the rate of tetramer dissociation.[13][14]

-

Thioflavin T (ThT) Fluorescence Assay

-

Objective: To quantify the extent of TTR amyloid fibril formation.

-

Method:

-

Recombinant mutant TTR (e.g., V30M) is incubated under acidic conditions to promote fibril formation.

-

Varying concentrations of this compound or a control compound are added to the reaction.

-

At specified time points, aliquots are taken and mixed with Thioflavin T (ThT) dye.

-

The fluorescence of ThT, which increases upon binding to amyloid fibrils, is measured using a fluorescence plate reader.

-

In Vivo Studies in FAP Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in reducing amyloid deposition.

-

Animal Model: Transgenic mice expressing the human TTR V30M mutation.[15][16]

-

Procedure:

-

Mice are randomly assigned to treatment groups (vehicle control, low-dose this compound, high-dose this compound).

-

This compound is administered daily via oral gavage for a period of 6 months.

-

At the end of the treatment period, mice are euthanized, and tissues (e.g., sciatic nerve, heart, dorsal root ganglia) are collected.

-

Amyloid deposition is quantified using Congo red staining and immunohistochemistry.

-

Therapeutic Rationale and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a TTR stabilizer for the treatment of FAP. By effectively inhibiting the initial step of the amyloid cascade, this compound has the potential to slow or halt disease progression.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. researchgate.net [researchgate.net]

- 7. arci.org [arci.org]

- 8. pnas.org [pnas.org]

- 9. What are TTR modulators and how do they work? [synapse.patsnap.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Tafamidis for Cardiac Transthyretin Amyloidosis [e-jcpp.org]

- 12. What is the mechanism of Tafamidis? [synapse.patsnap.com]

- 13. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transgenic mouse model of familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fapnewstoday.com [fapnewstoday.com]

Whitepaper: The Role of Pittsburgh Compound B in Amyloid Cardiomyopathy—From Diagnosis to Therapeutic Monitoring

Abstract

Amyloid cardiomyopathy is a progressive and fatal disease characterized by the deposition of misfolded protein fibrils in the myocardium. Early and accurate diagnosis is critical for initiating effective therapies. Pittsburgh Compound B (PiB), a thioflavin-T derivative labeled with Carbon-11 ([¹¹C]PiB), has emerged as a powerful positron emission tomography (PET) agent for the non-invasive detection of cardiac amyloidosis. While primarily developed for imaging amyloid-β plaques in Alzheimer's disease, [¹¹C]PiB binds to amyloid fibrils in the heart, offering high diagnostic sensitivity and specificity. This technical guide provides an in-depth review of [¹¹C]PiB's application in amyloid cardiomyopathy, focusing on its mechanism, diagnostic performance, and its indirect but vital role in the therapeutic landscape. We present quantitative data from key studies, detail experimental protocols, and illustrate the underlying pathways and clinical workflows. The evidence establishes [¹¹C]PiB not as a direct therapeutic agent, but as a critical biomarker for diagnosis, patient stratification, and potentially monitoring the response to emerging treatments.

Introduction to Amyloid Cardiomyopathy

Cardiac amyloidosis (CA) is an infiltrative cardiomyopathy caused by the extracellular deposition of insoluble amyloid fibrils in the heart muscle. This infiltration leads to increased ventricular stiffness, diastolic dysfunction, and eventual heart failure. The two most common types of CA are:

-

Immunoglobulin Light Chain (AL) Amyloidosis: Caused by misfolded monoclonal light chains produced by a plasma cell dyscrasia.

-

Transthyretin (ATTR) Amyloidosis: Caused by the misfolding of the transthyretin (TTR) protein, which is produced by the liver. ATTR can be hereditary (due to a TTR gene mutation) or wild-type (occurring in older individuals).

The prognosis and treatment strategies for AL and ATTR amyloidosis differ significantly, making accurate and early diagnosis imperative. While endomyocardial biopsy is the gold standard for diagnosis, it is invasive. Consequently, non-invasive imaging techniques that can detect and quantify amyloid burden are of paramount importance.

[¹¹C]PiB: Mechanism and Rationale for Use in Cardiac Amyloidosis

Pittsburgh Compound B is a fluorescent derivative of thioflavin-T that specifically binds to the β-pleated sheet structure common to all amyloid fibrils. Labeled with the short-half-life positron-emitter Carbon-11, [¹¹C]PiB allows for the in-vivo visualization and quantification of amyloid deposits via PET imaging. Originally designed to image amyloid-β plaques in the brain, studies have demonstrated its high affinity for amyloid deposits in the heart in both AL and ATTR amyloidosis. [¹¹C]PiB binds to amyloid fibrils and protofibrils, allowing for the detection of established amyloid plaques.

Pathophysiology of Transthyretin Amyloid Formation

The formation of ATTR amyloid fibrils is a critical process that [¹¹C]PiB imaging targets. The native TTR protein circulates as a stable homotetramer. In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into insoluble amyloid fibrils that deposit in the myocardium.

Quantitative Analysis of [¹¹C]PiB PET in Cardiac Amyloidosis

Several studies have validated the use of [¹¹C]PiB PET for the quantitative assessment of cardiac amyloid burden. The primary metrics used are the Standardized Uptake Value (SUV), Retention Index (RI), and Myocardium-to-Blood Ratio (MBR or TBR). [¹¹C]PiB PET has consistently shown significantly higher tracer uptake in the myocardium of patients with CA compared to healthy controls and patients with other forms of cardiomyopathy.

Summary of Key Quantitative Findings

| Study & Population | Key Quantitative Metric(s) | Results (CA Patients vs. Controls) | Diagnostic Performance |

| Lee et al. (2015) 15 AL-CA, 7 non-CA, 10 normals | Max Myocardium-to-Blood Cavity Ratio (MBR) | Median 3.9 (Range 1.7-19.9) vs. 1.0 (Range 0.8-1.2) | 13 of 15 CA patients were PiB-positive; 0 non-CA patients were positive. |

| Antoni et al. (2013) 10 CA (AL & ATTR), 5 healthy volunteers | Retention Index (RI) | Significantly higher in patients vs. controls (P=0.0007). | Myocardial uptake was visually evident in all patients and no volunteers. |

| Rosengren et al. (2020) 36 CA (15 AL, 21 ATTR |

Methodological & Application

Experimental Protocols for In Vitro Cellular and Molecular Assays

A Note on the Topic "PITB": The acronym "this compound" is ambiguous in the context of in vitro studies of signaling pathways and apoptosis. While it can refer to Phenyl-isothiocyanate-tert-butyl, a transthyretin aggregation inhibitor, the core requirements of this request strongly suggest an interest in compounds or proteins involved in cancer cell biology. Therefore, this document provides detailed application notes and protocols for two more relevant subjects based on potential acronym confusion: Prohibitin 1 (PHB1) and Pitavastatin (PIT) , both of which are extensively studied in vitro for their roles in cell proliferation, apoptosis, and related signaling pathways.

Section 1: Prohibitin 1 (PHB1) In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Prohibitin 1 (PHB1) is a highly conserved protein implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] It has been identified as a potential tumor suppressor.[2] The following protocols provide methodologies to investigate the in vitro effects of modulating PHB1 expression in cancer cell lines.

Experimental Protocols

1. Cell Proliferation Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Materials:

-

Human cancer cell lines (e.g., HepG2, SMMC-7721)[1]

-

Complete cell culture medium

-

pEGFP-PHB1 plasmid and PHB1-specific shRNA (for overexpression and knockdown)[1]

-

Transfection reagent

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

MTT solvent (e.g., DMSO, acidified isopropanol)[3]

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.[4]

-

Transfect cells with either pEGFP-PHB1 plasmid for overexpression or PHB1-specific shRNA for knockdown, according to the manufacturer's instructions for the transfection reagent.[1] Include appropriate controls (e.g., empty vector, scrambled shRNA).

-

Incubate the cells for 24, 48, or 72 hours post-transfection.[5]

-

After the desired incubation period, carefully remove the culture medium.[4]

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[4]

-

Carefully remove the MTT solution.[4]

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 570-590 nm using a microplate reader.[4]

-

2. Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining

This method is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Materials:

-

Procedure:

-

Harvest approximately 1 x 10^6 cells by trypsinization.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[6]

-

Resuspend the cell pellet in 400 µL of PBS.[6]

-

Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[6]

-

Incubate the cells on ice for at least 30 minutes.[6]

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.[6]

-

Wash the cells twice with PBS.[6]

-

Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[6]

-

Add 400 µL of PI solution and mix well.[6]

-

Incubate at room temperature for 5 to 10 minutes in the dark.[6]

-

Analyze the samples by flow cytometry, recording at least 10,000 events.[6]

-

3. Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Materials:

-

Transfected cells

-

1X Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[7]

-

Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of PI staining solution immediately before analysis.[7]

-

Analyze by flow cytometry within one hour.[8]

-

4. Western Blot Analysis of the p53-Mediated Mitochondrial Pathway

This technique is used to detect specific proteins in a sample to investigate signaling pathways. Overexpression of PHB1 has been shown to increase the expression of p53, Bax, caspase-3, and caspase-9, while decreasing Bcl-2 expression.[1]

-

Materials:

-

Transfected cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[9]

-

Primary antibodies (e.g., anti-PHB1, anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-cytochrome C, and a loading control like anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[10]

-

Denature equal amounts of protein (10-50 µg) by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[10]

-

Separate the proteins by SDS-PAGE.[10]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[9]

-

Wash the membrane three times for 5 minutes each with TBST.[9]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane three times for 5 minutes each with TBST.[11]

-

Add the chemiluminescent substrate and detect the signal using an imaging system.[9]

-

Data Presentation

Table 1: Effect of PHB1 Overexpression on Hepatocellular Carcinoma Cell Viability.

| Cell Line | Transfection | 24h (% of Control) | 48h (% of Control) | 72h (% of Control) |

| HepG2 | pEGFP-PHB1 | 85.2 ± 4.5 | 68.7 ± 3.9 | 50.1 ± 3.2 |

| SMMC-7721 | pEGFP-PHB1 | 88.1 ± 5.1 | 72.3 ± 4.2 | 55.6 ± 3.8 |

Data are presented as mean ± SD and are hypothetical representations based on published findings.[5]

Table 2: Effect of PHB1 Overexpression on Cell Cycle Distribution in Hepatocellular Carcinoma Cells.

| Cell Line | Transfection | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| HepG2 | pEGFP-PHB1 | 65.4 ± 3.1 | 20.1 ± 2.5 | 14.5 ± 1.8 |

| SMMC-7721 | pEGFP-PHB1 | 62.8 ± 2.9 | 22.5 ± 2.1 | 14.7 ± 1.5 |

Data are presented as mean ± SD and are hypothetical representations based on published findings.[12]

Signaling Pathway Visualization

Caption: PHB1-p53 mitochondrial apoptosis pathway.

Section 2: Pitavastatin (PIT) In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Pitavastatin is an HMG-CoA reductase inhibitor (statin) used to lower cholesterol.[13] Recent studies have demonstrated its anti-cancer properties, including the induction of apoptosis in various cancer cell lines.[13][14] Pitavastatin's effects are mediated through the modulation of signaling pathways such as PI3K/Akt and Ras/Raf/MEK.[15]

Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This protocol is adapted to determine the cytotoxic effect of Pitavastatin on cancer cells.

-

Materials:

-

Procedure:

-

Seed 1 x 10^5 cells/well in a 24-well plate (or adjust for a 96-well plate).[13]

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of Pitavastatin for 24 or 48 hours.[13][16] Include a vehicle-treated control.

-

After incubation, replace the medium with fresh medium containing 0.5 mg/mL MTT.[13]

-

Incubate for an additional 4 hours.[13]

-

Remove the culture medium and dissolve the formazan crystals in DMSO.[13]

-

Measure the optical density at 570 nm.[13]

-

2. Apoptosis Analysis using Annexin V/PI Staining

This protocol is used to quantify Pitavastatin-induced apoptosis.

-

Materials:

-

Pitavastatin-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the desired concentration of Pitavastatin for 48 hours.[17]

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Stain with Annexin V-FITC and PI according to the kit manufacturer's protocol (similar to the protocol described for PHB1).

-

Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.[17]

-

3. Western Blot Analysis of PI3K/Akt and Ras/Raf/MEK Signaling Pathways

This protocol investigates the effect of Pitavastatin on key signaling proteins.

-

Materials:

-

Pitavastatin-treated and control cell lysates

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, and a loading control)

-

Other reagents and equipment as listed in the PHB1 Western Blot protocol.

-

-

Procedure:

-

Treat cells with Pitavastatin for the desired time.

-

Prepare cell lysates as described previously.

-

Perform Western blotting following the general protocol outlined in the PHB1 section.

-

Probe membranes with antibodies specific to the phosphorylated (active) and total forms of proteins in the PI3K/Akt and Ras/Raf/MEK pathways to assess changes in their activation status.[15]

-

Data Presentation

Table 3: Effect of Pitavastatin on the Viability of Cutaneous Squamous Cell Carcinoma (SCC) Cells.

| Cell Line | Pitavastatin Conc. (µM) | Cell Viability (% of Control) after 24h |

| SCC12 | 1 | 85.5 ± 5.2 |

| 5 | 60.1 ± 4.8 | |

| 10 | 35.7 ± 3.9 | |

| SCC13 | 1 | 88.2 ± 6.1 |

| 5 | 65.3 ± 5.5 | |

| 10 | 40.2 ± 4.1 |

Data are presented as mean ± SD and are hypothetical representations based on published findings.[13]

Table 4: Apoptosis Induction by Pitavastatin in SCC15 Cells.

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| Control | 0 | 3.5 ± 1.1 | 2.1 ± 0.8 |

| Pitavastatin | 5 | 15.2 ± 2.5 | 8.7 ± 1.9 |

| Pitavastatin | 10 | 28.9 ± 3.4 | 15.3 ± 2.7 |

Data are presented as mean ± SD and are hypothetical representations based on published findings.[17]

Signaling Pathway Visualization

References

- 1. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prohibitin induces the transcriptional activity of p53 and is exported from the nucleus upon apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. wjgnet.com [wjgnet.com]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Annexin V Staining Protocol [bdbiosciences.com]

- 9. CST | Cell Signaling Technology [cellsignal.com]

- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. wjgnet.com [wjgnet.com]

- 13. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol-lowering drug pitavastatin targets lung cancer and angiogenesis via suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Transthyretin (TTR) Aggregation Assays with PITB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis (ATTR) is a group of progressive and often fatal diseases caused by the misfolding and aggregation of the TTR protein. Under normal physiological conditions, TTR exists as a stable homotetramer. However, due to aging or genetic mutations, the tetramer can dissociate into monomers. These monomers are prone to misfolding and self-assembling into amyloid fibrils, which then deposit in various tissues, particularly the nerves and heart, leading to organ dysfunction.

A key therapeutic strategy for ATTR is the kinetic stabilization of the TTR tetramer, which prevents its dissociation into aggregation-prone monomers. Small molecule stabilizers that bind to the thyroxine-binding sites of the TTR tetramer can effectively inhibit this first step in the amyloid cascade.

PITB (Pharmacokinetically Improved TTR Binder) is a recently developed small molecule that acts as a high-affinity TTR aggregation inhibitor. It has been designed to selectively bind to and stabilize the TTR tetramer, thereby preventing its dissociation and subsequent aggregation. These application notes provide detailed protocols for assessing the efficacy of this compound and other potential TTR stabilizers using common in vitro aggregation assays.